molecular formula C17H16N2O B290834 N-(2-cyanophenyl)-2-phenylbutanamide

N-(2-cyanophenyl)-2-phenylbutanamide

Cat. No.: B290834
M. Wt: 264.32 g/mol
InChI Key: NJDJIBCVGFUGOR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate or core structure in drug discovery programs. This molecule features a benzamide core, a common pharmacophore in the design of bioactive molecules, and incorporates a phenylbutanamide chain and a pendant cyano group on the aniline ring. The cyano group can serve as a versatile handle for further chemical derivatization, making this compound a valuable building block for creating diverse compound libraries . Compounds with N-phenylamide and cinnamamide scaffolds have demonstrated a range of biological activities in research settings. For instance, substituted N-phenyl cinnamamide derivatives have been investigated for their ability to activate the Nrf2/ARE pathway, a key regulator of cellular defense against oxidative stress . Furthermore, non-peptidic, competitive inhibitors utilizing aromatic heterocycles have shown promise in targeting viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlighting the therapeutic potential of this class of molecules . The structural motifs present in N-(2-cyanophenyl)-2-phenylbutanamide suggest potential utility as a precursor in the synthesis of novel molecules for investigating these and other biological pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H16N2O/c1-2-15(13-8-4-3-5-9-13)17(20)19-16-11-7-6-10-14(16)12-18/h3-11,15H,2H2,1H3,(H,19,20)

InChI Key

NJDJIBCVGFUGOR-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-cyanophenyl)-2-phenylbutanamide with two related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
N-(2-cyanophenyl)-2-phenylbutanamide C₁₇H₁₅N₂O 269.32 Cyano, phenyl, amide Phenylbutanamide backbone with 2-cyanophenyl substitution
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide C₁₆H₂₀N₂O₂ 272.34 Cyano, methoxyphenyl, enamide Z-configuration enamide; methoxy substitution enhances polarity
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, acetamide, methylcarbamoyl Smaller aliphatic backbone with dual amide groups

Key Observations :

  • Stereochemistry: The Z-configuration in the enamide derivative introduces steric and electronic effects absent in the saturated amide bond of N-(2-cyanophenyl)-2-phenylbutanamide .

Physicochemical and Toxicological Properties

  • Solubility : The methoxy-substituted enamide (C₁₆H₂₀N₂O₂) is expected to exhibit higher polarity and aqueous solubility than the target compound due to the electron-donating methoxy group .
  • Toxicity: Limited data exist for all three compounds. 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological profiling, highlighting a research gap shared with the target compound .

Research Implications and Limitations

  • Structural Characterization: Crystallographic data for N-(2-cyanophenyl)-2-phenylbutanamide are absent in available literature. Techniques like SHELX-90, widely used for phase determination in complex structures, could elucidate its conformation .
  • Biological Activity: No direct studies on the target compound’s bioactivity are cited.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-cyanophenyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

  • The compound can be synthesized via multi-step pathways involving intermediates such as N-(2-cyanophenyl)chloromethanimidoyl chloride. Key reactions include chlorination of 2-isothiocyanatobenzonitrile using sulfuryl chloride (SO₂Cl₂) or gaseous chlorine in inert solvents . Optimization involves controlling temperature (e.g., 0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for stability), and catalyst selection to minimize byproducts like ammonium salts .

Q. Which analytical techniques are critical for characterizing N-(2-cyanophenyl)-2-phenylbutanamide and confirming its purity?

  • Homogeneity and structural confirmation require:

  • GC-MS for detecting low-molecular-weight impurities.
  • FTIR to identify functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • Multinuclear NMR (¹H and ¹³C) to resolve aromatic protons and confirm substitution patterns.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Stability studies in solvents like DMSO or aqueous buffers (pH 4–9) at 4°C vs. room temperature show hydrolysis of the cyano group to carboxylic acids under acidic/alkaline conditions. Degradation pathways can be monitored via HPLC-UV/Vis or LC-MS .

Advanced Research Questions

Q. What computational approaches are used to predict the biological activity of N-(2-cyanophenyl)-2-phenylbutanamide, and how do they align with experimental data?

  • Molecular docking (e.g., AutoDock Vina) and QSAR models predict interactions with targets like androgen receptors (from structural analogs in ). In vitro assays (e.g., cytotoxicity on A549 lung cancer cells) validate these predictions, though discrepancies arise due to membrane permeability or off-target effects .

Q. How do reaction intermediates in the synthesis of this compound influence yield and selectivity, particularly in domino reactions?

  • Intermediates like N-(2-cyanophenyl)benzenecarboximidoyl isothiocyanate participate in domino cyclizations to form quinazolin-4-ylidenethioureas. Selectivity depends on steric hindrance at the cyanophenyl group and electronic effects from substituents on the benzamide moiety .

Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?

  • For example, analogs in show IC₅₀ values varying by >10-fold between 2D vs. 3D cell cultures due to diffusion limitations in 3D models. Resolving discrepancies requires orthogonal assays (e.g., spheroid vs. monolayer cultures) and pharmacokinetic profiling .

Q. What strategies are effective in elucidating the reaction mechanism of N-(2-cyanophenyl)-2-phenylbutanamide in catalytic systems?

  • Isotopic labeling (e.g., ¹⁵N or ¹³C tracking) and kinetic isotope effects (KIE) studies identify rate-determining steps. For copper-catalyzed cross-coupling, mechanistic insights are gained via EPR spectroscopy to detect radical intermediates .

Methodological Considerations

Q. How can researchers design experiments to distinguish between competing reaction pathways during synthesis?

  • Use quenching experiments with trapping agents (e.g., TEMPO for radicals) and time-resolved spectroscopy (stopped-flow UV/Vis) to capture transient intermediates. Compare outcomes under varying oxidant/reductant conditions .

Q. What statistical methods are recommended for analyzing high-throughput screening data involving this compound?

  • Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., cytotoxicity across 50+ cell lines). Machine learning (random forests) identifies structural features correlated with bioactivity, validated via bootstrapping .

Tables of Key Data

Table 1: Synthetic Optimization Parameters for N-(2-cyanophenyl)-2-phenylbutanamide

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents decomposition
SolventDichloromethaneEnhances solubility
CatalystNone (thermal control)Reduces byproducts
Reaction Time12–16 hours>90% conversion

Table 2: Biological Activity of Structural Analogs

CompoundCell Line (IC₅₀, μM)Assay Type
Analog A ()A549: 1.2 ± 0.32D monolayer
Analog B ()HCC827: 15.4 ± 2.13D spheroid

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